N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidinone (5-oxopyrrolidin) core, and a 3-methylpiperidine carboxamide substituent. The benzodioxin group is notable for its metabolic stability and aromaticity, commonly utilized in pharmaceuticals to enhance bioavailability .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-13-3-2-6-21(11-13)19(24)20-14-9-18(23)22(12-14)15-4-5-16-17(10-15)26-8-7-25-16/h4-5,10,13-14H,2-3,6-9,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSCYCRGTCUGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents under controlled conditions . The subsequent steps involve the formation of the pyrrolidinone and piperidine carboxamide groups through a series of reactions, including condensation, cyclization, and amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research indicates that derivatives of compounds similar to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide have been evaluated for anticonvulsant properties. In particular, studies utilizing maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models have shown promising results. For instance, certain analogs demonstrated effective ED50 values, indicating significant anticonvulsant activity .
2. Analgesic Properties
The compound has also been investigated for its potential analgesic effects. In preclinical studies, selected derivatives exhibited antinociceptive activity in formalin-induced pain models. This suggests a possible application in pain management therapies .
3. Anticancer Potential
Recent studies have explored the compound's role as a selective inhibitor of certain kinases involved in cancer progression. For example, inhibitors targeting DDR1 (discoidin domain receptor 1) have shown effectiveness against non-small cell lung cancer (NSCLC) cells by suppressing tumorigenicity and invasion . The potential for this compound to be developed into a therapeutic agent for cancer treatment is an area of active research.
Case Studies
Case Study 1: Anticonvulsant Screening
A library of 22 new compounds based on the structure of this compound was synthesized and screened for anticonvulsant activity using various animal models. The results indicated that certain derivatives had ED50 values as low as 32.08 mg/kg in MES tests, highlighting their potential as effective anticonvulsants .
Case Study 2: Analgesic Activity Assessment
In a separate study focusing on analgesic properties, selected amides derived from the compound were evaluated for their effectiveness in the formalin pain model. The pharmacological data revealed broad-spectrum activity across different preclinical models, suggesting significant potential for further development in pain relief applications .
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of bacterial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key attributes of the target compound with structurally related analogs:
Key Comparative Insights:
Core Heterocycles: The target compound’s pyrrolidinone differs from tetrazole () and indazole () cores, which may alter electronic properties and binding kinetics. Benzoxazin () replaces benzodioxin’s oxygen positions, likely affecting metabolic stability and receptor affinity .
Functional Group Impact :
- The 3-methylpiperidine carboxamide in the target compound introduces steric hindrance compared to EFLEA’s methylhydroxy amine (), possibly enhancing selectivity for sterically sensitive targets .
- Trifluoromethyl and chloro groups in ’s compound increase lipophilicity and resistance to oxidative metabolism, unlike the target’s methyl group .
Synthetic Complexity :
- The tetrazole derivative () achieves a 76% yield via Ugi-Azide reactions, suggesting efficient routes for benzodioxin-containing analogs . The indazole derivative () likely requires multistep synthesis due to its complex substituents .
Regulatory and Application Context :
- EFLEA’s inclusion in a controlled substances list () highlights regulatory scrutiny for simpler benzodioxin derivatives, whereas the target compound’s structural complexity may exempt it from such classifications .
Research Findings and Implications
- Pharmacokinetics: The target compound’s pyrrolidinone-lactam may improve oral bioavailability compared to tetrazole or indazole analogs, which are more aromatic and prone to first-pass metabolism .
- Target Selectivity : The 3-methylpiperidine carboxamide’s bulk could reduce off-target effects compared to EFLEA’s smaller substituents .
- Synthetic Feasibility : While direct synthesis data for the target compound is unavailable, ’s high-yield Ugi-Azide protocol supports scalable production of structurally related benzodioxin derivatives .
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide is a complex organic compound that has attracted significant interest in pharmacological and biochemical research due to its diverse biological activities. This article will delve into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a piperidine ring, which is known for its biological activity, particularly in neuropharmacology. The presence of the benzodioxin moiety contributes to its interaction with various biological targets.
Target Enzymes
The primary biological targets for this compound include:
- Cholinesterases : The compound acts as an inhibitor of cholinesterase enzymes, which are crucial for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound enhances cholinergic signaling, potentially improving cognitive functions and memory.
- Lipoxygenase Enzymes : Inhibition of lipoxygenase pathways may contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory conditions.
Mode of Action
The compound's mechanism involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition leads to increased levels of acetylcholine and modulation of inflammatory mediators.
In Vitro Studies
Research has demonstrated that this compound exhibits several pharmacological effects:
Case Studies
In a study evaluating the compound's efficacy against neurodegenerative disorders, it was shown to significantly improve cognitive function in animal models by enhancing cholinergic neurotransmission. Additionally, its anti-inflammatory properties were highlighted in models of acute inflammation where it reduced edema and inflammatory cytokine levels.
Research Applications
This compound has potential applications in various fields:
Neurology
The compound shows promise as a treatment for Alzheimer's disease due to its cholinesterase inhibitory activity. This mechanism could help mitigate cognitive decline associated with this condition.
Pain Management
Its anti-inflammatory properties suggest potential use in managing chronic pain conditions where inflammation plays a critical role.
Antioxidant Therapy
The ability to reduce oxidative stress positions this compound as a candidate for therapies aimed at neuroprotection and the treatment of oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyrrolidinone intermediates (e.g., 5-oxopyrrolidin-3-yl derivatives) can be functionalized via nucleophilic substitution or amide bond formation with the benzodioxin moiety . Key steps include:
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to isolate intermediates .
- Purity Validation : Employ HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and confirm purity ≥95% by integrating peak areas .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm backbone connectivity. Key signals include benzodioxin aromatic protons (δ 6.7–7.1 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and piperidine methyl group (δ 1.0–1.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragment patterns matching expected cleavage at the amide bond .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of fine powders (risk of respiratory irritation) .
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzodioxin (e.g., electron-withdrawing groups at position 6) or piperidine (e.g., varying alkyl chains) to assess impact on target binding .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays, receptor binding studies) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (e.g., ammonium acetate pH 6.5 ), temperature (25°C vs. 37°C), and solvent controls (DMSO concentration ≤0.1%).
- Impurity Analysis : Quantify byproducts (e.g., unreacted intermediates) via LC-MS and correlate residual impurities with reduced activity .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism sites, and hERG channel inhibition risks .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation of the piperidine ring) using Schrödinger’s MetaSite .
Q. What experimental approaches validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
